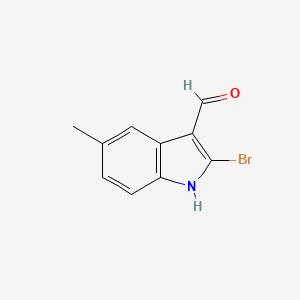

2-Bromo-5-methyl-1H-indole-3-carbaldehyde

Descripción

Significance of the Indole (B1671886) Nucleus as a Core Heterocyclic Scaffold in Chemical Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of medicinal chemistry and natural product synthesis. google.comorganic-chemistry.org It is often referred to as a "privileged scaffold" because its structure is frequently found in molecules with significant biological activity. google.comresearchgate.net This prevalence is attributed to the indole ring's ability to mimic the structure of peptides and interact with a wide array of biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions. researchgate.net

The indole framework is integral to many endogenous molecules essential for life, such as the amino acid tryptophan and the neurotransmitter serotonin. ijpcbs.comrsc.org Its structural motif is also embedded in a vast number of natural products, including potent alkaloids like vincristine, an anticancer agent, and reserpine, an antihypertensive drug. ijpcbs.combeilstein-archives.org The wide distribution of indole-containing compounds in nature has inspired chemists to utilize this scaffold in drug discovery programs, leading to the development of numerous synthetic drugs with diverse therapeutic applications, including anti-inflammatory (Indomethacin), antiviral (Delavirdine), and anticancer agents. ijpcbs.combeilstein-archives.orgnih.gov Over 40 indole-containing drugs have received FDA approval, highlighting the scaffold's profound impact on modern medicine. organic-chemistry.org

Strategic Importance of Halogenation and Formylation in Indole Derivatives

The functionalization of the indole nucleus through halogenation and formylation are two of the most powerful strategies for enhancing its synthetic utility and modulating its biological properties.

Formylation , particularly at the C3 position, is a fundamental transformation in indole chemistry. The resulting indole-3-carbaldehyde is a key intermediate due to the reactivity of the aldehyde group, which can participate in a wide range of chemical reactions. researchgate.netresearchgate.net The most common and efficient method for introducing a formyl group onto an electron-rich indole ring is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.comcambridge.org This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgcambridge.org The electrophilic chloroiminium ion formed in this process preferentially attacks the electron-rich C3 position of the indole, leading to an iminium salt intermediate that is subsequently hydrolyzed during workup to yield the desired aldehyde. cambridge.org The versatility of the formyl group allows it to be a precursor for C-C and C-N bond formations, reductions, and the synthesis of various other heterocyclic systems. researchgate.net

Halogenation , specifically bromination, is another critical modification. The introduction of a bromine atom onto the indole scaffold serves two primary purposes. Firstly, halogens can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which can enhance its biological activity. hmdb.ca For example, 5-bromobrassinin, a synthetic derivative of an indole phytoalexin, has shown a better pharmacological profile than its non-brominated parent compound. beilstein-archives.org Secondly, the bromine atom acts as a versatile synthetic handle for further molecular diversification. It is an excellent leaving group in metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, enabling the introduction of aryl, alkyl, and other functional groups. orgsyn.org This capacity for late-stage functionalization is invaluable in the synthesis of complex molecules and chemical libraries for drug discovery.

The combination of a bromo and a formyl group on the same indole scaffold, as seen in 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, creates a bifunctional intermediate of considerable synthetic potential.

| Property | Value |

| Chemical Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| CAS Number | 1388058-58-9 |

| Appearance | Solid (predicted/supplier data) |

| Canonical SMILES | CC1=CC2=C(C=C1)C(=C(N2)Br)C=O |

Table 1: Physicochemical Properties of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde. Data sourced from chemical supplier databases. ijpcbs.combldpharm.com

Overview of Research Trajectories for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde and Analogous Architectures

While specific research focused exclusively on 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is limited in publicly available literature, its research trajectory can be understood through the synthesis and application of its close analogs. The synthetic route to this compound is inferred from well-established indole chemistry. The process would likely begin with the synthesis of 2-bromo-5-methyl-1H-indole, which is then subjected to Vilsmeier-Haack formylation to introduce the aldehyde at the C3 position. cambridge.orgchemicalbook.com

The primary research trajectory for compounds like 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is their use as versatile intermediates for constructing more complex, biologically relevant heterocyclic systems. The aldehyde functionality provides a reactive site for condensation and cyclization reactions, while the bromo group can be retained to modulate biological activity or used as a handle for further functionalization.

A clear example of this trajectory is demonstrated with the analog 5-bromo-1H-indole-3-carbaldehyde . This compound has been used as a starting material in the synthesis of 2-(5-Bromo-1H-indol-3-yl)quinazolin-4(3H)-one. nih.gov This reaction involves the condensation of the bromo-indole aldehyde with anthranilamide. The resulting quinazolinone derivatives are analogs of meridianins, a group of marine indole alkaloids that exhibit promising inhibitory activity against bacterial biofilm formation. nih.gov This highlights a common research path: using a functionalized indole aldehyde to build larger, drug-like scaffolds.

| Reagent 1 | Reagent 2 | Conditions | Product Type |

| Indole | POCl₃, DMF | Typically 0°C to room temp. | Indole-3-carbaldehyde |

| Substituted Indole | POCl₃, DMF | Varies with substrate reactivity | Substituted Indole-3-carbaldehyde |

| Electron-rich Arene | POCl₃, DMF | Mild conditions | Aryl Aldehyde |

Table 2: Typical Vilsmeier-Haack Reaction Conditions for Formylation. organic-chemistry.orgcambridge.org

Furthermore, 2-bromo-3-formylindole architectures are key precursors in palladium-catalyzed cascade reactions to generate fused heterocyclic systems like pyrrolizines and indolizines. ambeed.com These complex scaffolds are of significant interest in materials science and medicinal chemistry. The strategic placement of the bromo and formyl groups on the indole ring enables a sequence of intramolecular reactions, rapidly building molecular complexity from a relatively simple starting material. This demonstrates the value of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde and its analogs as foundational building blocks in diversity-oriented synthesis.

Approaches to the Indole Ring System Construction

The foundational step in the synthesis of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is the construction of the 5-methylindole core. Several classical and contemporary methods are available for this purpose, each with its own advantages and limitations.

Fischer Indole Synthesis and its Adaptations for Substituted Indoles

The Fischer indole synthesis, a venerable and widely utilized method, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.orgresearchgate.net To synthesize a 5-methylindole derivative, the logical starting material would be p-tolylhydrazine (4-methylphenylhydrazine). This hydrazine is then condensed with a suitable carbonyl compound, followed by cyclization under acidic conditions to furnish the 5-methylindole ring system.

The general mechanism commences with the formation of a phenylhydrazone from the reaction of the phenylhydrazine and the carbonyl compound. researchgate.net Subsequent protonation and a sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement lead to the formation of a di-imine intermediate. Aromatization, followed by the elimination of ammonia (B1221849), yields the indole core. researchgate.net The choice of the carbonyl component is crucial for determining the substitution pattern at the C2 and C3 positions of the resulting indole.

| Starting Phenylhydrazine | Carbonyl Compound | Resulting Indole Derivative |

| p-tolylhydrazine | Pyruvic acid | 5-Methylindole-2-carboxylic acid |

| p-tolylhydrazine | Acetaldehyde | 2,5-Dimethylindole |

This table illustrates potential starting materials for the Fischer Indole Synthesis to obtain 5-methylindole derivatives.

Reissert Indole Synthesis and Related Methodologies

Another classical approach to indole synthesis is the Reissert reaction, which typically begins with an o-nitrotoluene derivative and diethyl oxalate. rsc.org For the synthesis of a 5-methylindole, the starting material would be 4-methyl-2-nitrotoluene.

The synthesis proceeds through the condensation of the o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form an ethyl o-nitrophenylpyruvate. rsc.org This intermediate is then subjected to reductive cyclization, commonly using zinc in acetic acid, to yield the corresponding indole-2-carboxylic acid. rsc.org Subsequent decarboxylation can provide the 5-methylindole. While effective, the Reissert synthesis often requires harsh reaction conditions.

| Starting Material | Key Intermediate | Final Indole Product (after decarboxylation) |

| 4-Methyl-2-nitrotoluene | Ethyl 4-methyl-2-nitrophenylpyruvate | 5-Methylindole |

This table outlines the key steps in the Reissert Indole Synthesis for producing 5-methylindole.

Modern Cyclization Reactions for Indole Framework Assembly

Contemporary organic synthesis has seen the development of numerous powerful cyclization reactions for indole formation, often utilizing transition metal catalysis. These methods can offer milder reaction conditions, greater functional group tolerance, and novel pathways to substituted indoles.

Palladium-catalyzed methods, for instance, have become particularly prominent. One such strategy involves the coupling of o-haloanilines with alkynes or ketones. sigmaaldrich.comacs.org For the synthesis of a 5-methylindole derivative, a 2-halo-4-methylaniline could be employed as the starting material. These reactions often proceed through mechanisms such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne.

Another modern approach is the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. mdpi.com While a classical method, modern variations have been developed to proceed under milder conditions. For the synthesis of a 5-methylindole derivative, an appropriately substituted N-acyl-o-toluidine would be required.

Regioselective Bromination Methodologies

With the 5-methyl-1H-indole-3-carbaldehyde scaffold in hand, the next critical step is the introduction of a bromine atom at the C2 position. The electronic nature of the indole ring dictates that the C3 position is the most nucleophilic and typically the site of electrophilic attack. However, with the C3 position occupied by a carbaldehyde group, electrophilic substitution at other positions becomes feasible.

Direct Electrophilic Bromination at C2 and C5 Positions

Direct bromination of the indole ring can be achieved using various brominating agents. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substituents already present on the indole ring. The electron-donating methyl group at C5 and the electron-withdrawing carbaldehyde group at C3 will influence the position of further electrophilic attack.

While direct bromination of 5-methylindole itself would likely lead to a mixture of products, with potential bromination at C2, C3, C4, and C6, the presence of the C3-carbaldehyde deactivates the pyrrole ring towards electrophilic substitution to some extent. This can allow for more controlled bromination. For instance, treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid has been shown to result in regioselective dibromination at the C5 and C6 positions. rsc.org This highlights the possibility of achieving regioselectivity in the bromination of the benzene ring of the indole nucleus. However, achieving selective bromination at the C2 position often requires specific reagents and conditions.

Bromination Utilizing N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds under milder conditions than elemental bromine. acs.org It is often the reagent of choice for the regioselective bromination of indoles.

The bromination of 3-substituted indoles with NBS can be directed to the C2 position. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by factors such as temperature and the presence of catalysts. For the synthesis of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the reaction of 5-methyl-1H-indole-3-carbaldehyde with NBS would be the key transformation. The electrophilic bromine generated from NBS would preferentially attack the electron-rich C2 position of the indole nucleus, which is activated by the nitrogen atom and less sterically hindered than other positions on the pyrrole ring.

A study on the regiospecific bromination of substituted 3-methylindoles demonstrated that electrophilic bromination with NBS in the absence of a radical initiator leads to substitution at the C2 position. acs.org This provides a strong precedent for the successful C2-bromination of 5-methyl-1H-indole-3-carbaldehyde using NBS.

| Substrate | Brominating Agent | Position of Bromination |

| 5-Methyl-1H-indole-3-carbaldehyde | NBS | C2 |

| Methyl indole-3-carboxylate | Bromine in acetic acid | C5 and C6 |

This table summarizes the expected outcomes of bromination on different indole substrates.

Synthetic Strategies for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde

The synthesis of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde involves a strategic combination of bromination and formylation reactions on the 5-methylindole scaffold. The introduction of a bromine atom at the C2 position and a formyl group at the C3 position requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity and yield. This article explores various synthetic methodologies for these key transformations.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-6-2-3-9-7(4-6)8(5-13)10(11)12-9/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOSDFIQSZLPGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 2 Bromo 5 Methyl 1h Indole 3 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde group at the C3 position is a key site for a variety of chemical transformations, including condensations, oxidations, and reductions. These reactions allow for the extension of the carbon skeleton and the introduction of new functional groups.

Condensation Reactions for Schiff Base Formation and Imine Derivatization

The carbaldehyde function of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is a fundamental transformation for introducing nitrogen-containing substituents. While specific studies on 2-Bromo-5-methyl-1H-indole-3-carbaldehyde are not extensively documented, the reactivity of similar bromo-indole-3-carbaldehydes provides insight into its expected chemical behavior.

For instance, the related compound 5-bromo-1H-indole-3-carbaldehyde has been shown to react with thiosemicarbazide (B42300) in refluxing ethanol (B145695) to yield the corresponding 5-bromo-1H-indole-3-carbaldehyde thiosemicarbazone. nih.gov This reaction demonstrates the aldehyde's susceptibility to nucleophilic attack by the amine, followed by dehydration to form the C=N double bond of the imine.

Table 1: Schiff Base Formation with a Related Bromo-indole-3-carbaldehyde

| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-1H-indole-3-carbaldehyde | Thiosemicarbazide | 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone | Ethanol, reflux | Not specified | nih.gov |

This type of reaction is crucial for the synthesis of various heterocyclic systems and has been applied in the preparation of potential anticancer agents. For example, N-benzyl-5-bromoindoline-2,3-dione, a related indole (B1671886) derivative, is converted to its thiosemicarbazone intermediate, which then serves as a precursor for novel 1-benzyl-5-bromo-3-(2-(4-arylthiazol-2-yl)hydrazono)indolin-2-one derivatives. nih.gov

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group of indole-3-carbaldehydes can be oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of various biologically active indole derivatives. While direct oxidation of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is not explicitly detailed in the reviewed literature, the biosynthesis and chemical synthesis of related indole-3-carboxylic acids from their aldehyde precursors are well-established. For example, in Arabidopsis, the enzyme ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) is known to oxidize indole-3-carbaldehyde (ICHO) to indole-3-carboxylic acid (ICOOH). chemspider.com

Chemically, the oxidation of 3-substituted indoles can be achieved using various oxidizing agents. The existence of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid as a commercially available compound and a reactant in further syntheses suggests that the corresponding aldehyde can be oxidized to a carboxylic acid derivative. researchgate.net

Reduction Transformations to Alcohol and Alkane Derivatives

The carbaldehyde group can be reduced to a primary alcohol or further to a methyl group (alkane). The reduction to the corresponding alcohol, (2-bromo-5-methyl-1H-indol-3-yl)methanol, would be a key step in the synthesis of various indole derivatives. While specific reducing agents for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde are not specified in the available literature, standard reducing agents like sodium borohydride (B1222165) are commonly used for this transformation in related indole compounds. For instance, the reduction of an oxime derivative of a 5-bromoindole (B119039) has been achieved using NaBH4 with NiCl2·6H2O as a catalyst to produce the corresponding amine. beilstein-archives.org A similar approach could likely be adapted for the reduction of the aldehyde to an alcohol.

Knoevenagel and Wittig Type Condensations

The carbaldehyde group of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is expected to participate in Knoevenagel and Wittig-type condensations, which are powerful methods for carbon-carbon bond formation.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. numberanalytics.combas.bgsciforum.netsphinxsai.comlookchem.com This reaction with indole-3-carbaldehyde derivatives leads to the formation of 3-substituted indole derivatives with an exocyclic double bond. lookchem.com For example, 1H-indole-3-carboxaldehyde undergoes condensation with various active methylene compounds like cyanoacetamide and ethyl cyanoacetate (B8463686) to yield products such as 3-(1H-indol-3-yl)-2-cyanoprop-2-enamide and ethyl 3-(1H-indol-3-yl)-2-cyanoprop-2-enoate. numberanalytics.com Although specific examples with 2-Bromo-5-methyl-1H-indole-3-carbaldehyde are not available, its structural similarity suggests it would react in a comparable manner.

The Wittig reaction provides another route for C-C double bond formation by reacting an aldehyde with a phosphorus ylide. While no specific Wittig reactions involving 2-Bromo-5-methyl-1H-indole-3-carbaldehyde were found, the general applicability of the Wittig reaction to aldehydes suggests its potential in modifying the C3-substituent of this indole.

Transformations Involving the Bromine Substituent

The bromine atom at the C2 position of the indole ring is a versatile handle for a variety of substitution reactions, allowing for the introduction of different functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions at C2 (e.g., Suzuki-Miyaura, Sonogashira, Heck, Negishi)

The bromine atom at the C2 position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. wikipedia.org For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, a Suzuki-Miyaura reaction would involve its reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. While many standard protocols for palladium-catalyzed reactions can fail with substrates bearing free N-H groups, methods using specific ligands like SPhos and XPhos have proven effective for the coupling of unprotected nitrogen-rich heterocycles such as indoles. nih.gov The reaction is tolerant of various functional groups and can be performed under mild conditions. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkenyl substituents at the C2 position.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for synthesizing alkynyl-substituted indoles. The reactivity of the halide in Sonogashira coupling typically follows the trend I > Br > Cl > OTf. wikipedia.org The reaction of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde with a terminal alkyne under Sonogashira conditions would yield the corresponding 2-alkynyl-5-methyl-1H-indole-3-carbaldehyde. Copper-free variants of the Sonogashira reaction have also been developed to avoid the formation of homocoupled alkyne byproducts. washington.edu

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org Intramolecular Heck reactions involving 2-bromoindoles have been successfully used to synthesize various carboline frameworks. acs.orgacs.org For an intermolecular reaction, 2-Bromo-5-methyl-1H-indole-3-carbaldehyde would be reacted with an alkene in the presence of a palladium catalyst and a base to introduce an alkenyl group at the C2 position. The reaction typically exhibits high trans selectivity. organic-chemistry.org

Negishi Coupling: The Negishi coupling creates a C-C bond by reacting an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.org This reaction is noted for its high functional group tolerance due to the relatively low reactivity of organozinc reagents. youtube.com The coupling of 5-bromoindole with secondary alkylzinc halides has been demonstrated to proceed efficiently, suggesting that 2-Bromo-5-methyl-1H-indole-3-carbaldehyde would similarly react with various organozinc compounds to introduce alkyl, aryl, or vinyl groups at the C2 position. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | 2-Aryl/Alkenyl-5-methyl-1H-indole-3-carbaldehyde |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | 2-Alkynyl-5-methyl-1H-indole-3-carbaldehyde |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 2-Alkenyl-5-methyl-1H-indole-3-carbaldehyde |

| Negishi | R-ZnX | Pd or Ni catalyst | 2-Alkyl/Aryl/Vinyl-5-methyl-1H-indole-3-carbaldehyde |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction used to convert an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This transformation is particularly useful for creating a nucleophilic carbon center that can react with various electrophiles.

For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the bromine at C2 can be exchanged with a metal, most commonly lithium. This is typically achieved by treating the bromoindole with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at very low temperatures (e.g., -78 °C to -100 °C). tcnj.edu The rate of exchange generally follows the trend I > Br > Cl. wikipedia.orgprinceton.edu The presence of the acidic N-H proton requires the use of at least two equivalents of the organolithium reagent; the first equivalent deprotonates the indole nitrogen, and the second performs the halogen-metal exchange.

The resulting 2-lithio-5-methyl-1-lithio-1H-indole-3-carbaldehyde is a potent nucleophile. The low temperature is crucial to prevent the highly reactive organolithium intermediate from reacting with the electrophilic aldehyde group on the same molecule. tcnj.edu This lithiated intermediate can then be trapped with a variety of electrophiles (E⁺) to introduce new functional groups at the C2 position.

Table of Potential Electrophiles and Products:

| Electrophile (E⁺) | Reagent Example | Resulting C2-Substituent |

| Proton | H₂O | -H (Debromination) |

| Alkyl group | CH₃I | -CH₃ |

| Carbonyl group | Benzaldehyde | -CH(OH)Ph |

| Carboxyl group | CO₂ | -COOH |

Reactivity of the Indole N-H Position

The nitrogen atom of the indole ring is a key site for reactivity, allowing for alkylation, acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be readily alkylated under basic conditions. Classical methods employ a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org These conditions effectively deprotonate the N-H group, forming a nucleophilic indolide anion that attacks the alkylating agent. Such methods have been applied to related substrates like 6-bromoindole (B116670) to synthesize N-alkylated products. nih.gov

N-Acylation: Similarly, the indole nitrogen can be acylated using an acylating agent such as an acid chloride or anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group onto the nitrogen, forming an N-acylindole. This transformation is useful not only for functionalization but also as a protection strategy.

N-Protection and Deprotection Strategies

To prevent unwanted side reactions at the indole nitrogen during transformations at other positions, the N-H group is often protected. A suitable protecting group should be easy to install, stable under the desired reaction conditions, and readily removable.

Common protecting groups for indoles include:

Boc (tert-butyloxycarbonyl): This group is widely used and can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). N-Boc protected bromo-indole-3-carbaldehydes are documented intermediates. synquestlabs.comsynquestlabs.com It is typically removed under acidic conditions.

Tosyl (Ts): A tosyl group can be added using tosyl chloride (TsCl) and a base. It is a robust protecting group, often removed with strong reducing agents or strong bases.

SEM (2-(trimethylsilyl)ethoxymethyl): Introduced using SEM-Cl, this group is stable to a wide range of conditions and is typically cleaved using fluoride (B91410) ion sources (e.g., TBAF).

The choice of protecting group is critical and depends on the planned synthetic route and the stability of other functional groups in the molecule.

Electrophilic and Nucleophilic Functionalization of the Indole Ring System

Beyond the reactivity at the pre-functionalized C2 and N-1 positions, the indole ring itself can undergo further functionalization.

Directed C-H Functionalization Strategies

Directed C-H functionalization has emerged as a powerful technique for selectively activating otherwise inert C-H bonds. nih.gov In the case of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the C3-aldehyde group can act as a directing group to control the site-selectivity of further functionalization on the benzene (B151609) portion of the indole core.

Specifically, for free (NH) indoles with a C3-formyl group, palladium(II)-catalyzed C-H arylation with aryl iodides has been shown to selectively occur at the C4 position. nih.govacs.orgnih.gov This process involves the coordination of the palladium catalyst to the aldehyde's oxygen atom, forming a metallacyclic intermediate that facilitates the activation of the C4-H bond. This strategy provides a direct route to C4-functionalized indoles, which can be challenging to access through classical electrophilic substitution reactions that typically favor the C5 or C6 positions. The reaction proceeds without the need for a transient directing group, highlighting the inherent directing ability of the C3-aldehyde. nih.govnih.gov This pathway offers a sophisticated method for elaborating the indole scaffold of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, enabling the synthesis of highly substituted and complex indole derivatives.

Regioselectivity Control in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution (EAS) on the 2-Bromo-5-methyl-1H-indole-3-carbaldehyde scaffold is a complex interplay of the inherent reactivity of the indole nucleus and the directing effects of its three substituents. The indole ring system is generally highly reactive towards electrophiles, with substitution typically favored at the C3 position of the electron-rich pyrrole (B145914) ring. capes.gov.brresearchgate.net However, in the case of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the C2 and C3 positions are already substituted, compelling electrophilic attack to occur on the benzene portion of the molecule.

The outcome of electrophilic substitution on the benzenoid ring is governed by the electronic and steric influences of the existing bromo, methyl, and carbaldehyde groups.

5-Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring via an inductive effect (+I) and hyperconjugation. As an ortho-, para-director, it enhances the nucleophilicity of the C4 and C6 positions. nih.gov

3-Carbaldehyde Group (-CHO): This is a powerful deactivating group, withdrawing electron density from the ring through both inductive (-I) and resonance (-M) effects. Its presence significantly reduces the reactivity of the entire indole system towards electrophiles and will strongly disfavor substitution at the adjacent C4 position. youtube.com

2-Bromo Group (-Br): As a halogen, this group exhibits a dual electronic nature. It is deactivating due to its strong electron-withdrawing inductive effect (-I) but can donate electron density via its lone pairs through a resonance effect (+M). On a benzene ring, halogens are typically ortho-, para-directors. nih.gov

Considering the combined influence of these substituents, the most probable site for electrophilic attack is the C6 position. This position is para to the activating methyl group and is less sterically hindered and electronically deactivated than the C4 position, which is ortho to the activating methyl group but immediately adjacent to the strongly deactivating and bulky formyl group. The C7 position is generally the least reactive position on the indole's benzene ring.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-methyl-6-nitro-1H-indole-3-carbaldehyde |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2,6-Dibromo-5-methyl-1H-indole-3-carbaldehyde |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-3-formyl-5-methyl-1H-indole-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 6-Acyl-2-bromo-5-methyl-1H-indole-3-carbaldehyde |

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Experimental verification is required to confirm these findings.

Derivatization and Complex Molecule Construction from 2 Bromo 5 Methyl 1h Indole 3 Carbaldehyde

Synthesis of Hybrid Heterocyclic Systems

The inherent reactivity of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde has been harnessed to forge intricate molecular architectures by fusing the indole (B1671886) core with other heterocyclic moieties. These hybrid systems often exhibit unique photophysical properties and biological activities, making them attractive targets for drug discovery and materials science.

Formation of Indole-Benzimidazole Hybrid Scaffolds

The condensation of indole-3-carbaldehydes with o-phenylenediamines is a well-established method for the synthesis of indole-benzimidazole hybrids. While direct literature on the use of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is emerging, the synthesis of structurally related compounds provides a clear precedent. For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with substituted o-phenylenediamines has been shown to yield potent biological agents. One such example is the synthesis of 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, which has demonstrated significant antimicrobial and antibiofilm activities nih.gov. The general synthetic approach involves the condensation of the aldehyde with the diamine, often catalyzed by an acid or a metal catalyst, followed by an oxidative cyclization to afford the benzimidazole ring. It is highly probable that 2-Bromo-5-methyl-1H-indole-3-carbaldehyde would undergo a similar transformation to yield the corresponding 2-(2-bromo-5-methyl-1H-indol-3-yl)-1H-benzo[d]imidazole derivatives.

Table 1: Synthesis of Indole-Benzimidazole Hybrids

| Starting Indole-3-carbaldehyde | Diamine | Product | Reference |

|---|

Construction of Indole-Oxadiazole Derivatives

The synthesis of indole-oxadiazole derivatives often proceeds through the conversion of an indole-3-carboxylic acid or its corresponding aldehyde to an acid hydrazide, followed by cyclization with a suitable one-carbon donor. Although a direct synthesis from 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is not extensively documented, a plausible synthetic route can be extrapolated from established methods. The initial step would involve the oxidation of the 3-carbaldehyde group to a carboxylic acid. This can be followed by conversion to the corresponding acid chloride or ester, which upon reaction with hydrazine hydrate, would yield the key acid hydrazide intermediate. Subsequent cyclization of the acid hydrazide with reagents like carbon disulfide in the presence of a base, or with various orthoesters, would lead to the formation of the 1,3,4-oxadiazole ring fused to the indole core. This versatile approach allows for the introduction of various substituents on the oxadiazole ring, offering a pathway to a library of novel indole-oxadiazole hybrids.

Derivatization into Fused Quinazolinone Structures

The reaction of indole-3-carbaldehydes with 2-aminobenzamides is a common strategy for the synthesis of indolyl-substituted quinazolinones. A straightforward approach for the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues has been developed, which can be adapted for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde nih.gov. The reaction typically involves the condensation of the aldehyde with 2-aminobenzamide in the presence of a catalyst, such as p-toluenesulfonic acid or a Lewis acid, followed by an oxidative cyclization. Various reaction conditions have been explored to optimize the yields and minimize side products. The resulting 2-(2-bromo-5-methyl-1H-indol-3-yl)quinazolin-4(3H)-one would be a valuable scaffold for further functionalization, leveraging the reactivity of the bromine atom for cross-coupling reactions.

Synthesis of Other Fused and Spiro Indole Derivatives

The construction of spiro-indole derivatives represents a significant area of synthetic chemistry due to their unique three-dimensional structures and biological relevance. While direct examples utilizing 2-Bromo-5-methyl-1H-indole-3-carbaldehyde are scarce, the general reactivity of indole precursors in multicomponent reactions offers potential pathways. For instance, the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the condensation of isatins and amino acids, with various dipolarophiles is a powerful tool for the synthesis of spiro[indole-pyrrolidine] systems mdpi.com. It is conceivable that 2-Bromo-5-methyl-1H-indole-3-carbaldehyde could be transformed into a suitable dipolarophile or a precursor to an azomethine ylide, thereby enabling access to novel spirocyclic frameworks.

Building Block Applications in Organic Synthesis

Beyond its use in the direct construction of heterocyclic hybrids, 2-Bromo-5-methyl-1H-indole-3-carbaldehyde serves as a valuable and versatile building block for the synthesis of more complex organic molecules and advanced pharmaceutical intermediates.

Precursor for Diversified Organic Compounds and Advanced Intermediates

The presence of both a bromo and a carbaldehyde group on the indole scaffold of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde allows for a wide range of chemical transformations. The aldehyde functionality can undergo various reactions such as Wittig olefination, Horner-Wadsworth-Emmons reaction, and reductive amination to introduce diverse side chains at the 3-position.

Simultaneously, the bromine atom at the 2-position is amenable to a host of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This dual reactivity enables the programmed and site-selective introduction of different substituents, leading to the generation of a vast library of polysubstituted indole derivatives. These derivatives can serve as advanced intermediates in the synthesis of complex natural products and pharmaceutically active compounds nbinno.com. For instance, the bromo-indole core is a key structural motif in various bioactive molecules, and the ability to further elaborate the structure via the aldehyde group significantly enhances its synthetic utility.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-5-methyl-1H-indole-3-carbaldehyde |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole |

| o-phenylenediamine |

| 5-bromo-1H-indole-3-carbaldehyde |

| 2-(2-bromo-5-methyl-1H-indol-3-yl)-1H-benzo[d]imidazole |

| Indole-3-carboxylic acid |

| Hydrazine hydrate |

| Carbon disulfide |

| 1,3,4-oxadiazole |

| 2-aminobenzamide |

| 2-(1H-indol-3-yl)quinazolin-4(3H)-one |

| p-toluenesulfonic acid |

| 2-(2-bromo-5-methyl-1H-indol-3-yl)quinazolin-4(3H)-one |

| Isatin |

| Azomethine ylide |

Utility in the Assembly of Polycyclic and Spirocyclic Molecular Architectures

The indole nucleus is a prevalent scaffold in a vast array of biologically active natural products and synthetic compounds. The functionalization of the indole core, as seen in 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, provides multiple avenues for its incorporation into larger, more complex structures, including polycyclic and spirocyclic frameworks. While direct experimental data on the use of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde in the synthesis of such architectures is not extensively documented, its reactivity can be inferred from the known chemistry of related indole derivatives.

The aldehyde functionality at the C3 position can participate in various condensation and cycloaddition reactions. For instance, it can react with suitable dienophiles in hetero-Diels-Alder reactions to construct fused heterocyclic rings. Furthermore, the aldehyde can be converted into an azomethine ylide precursor, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to generate spiro-pyrrolidine or pyrrolizidine ring systems fused to the indole core. beilstein-journals.org The presence of the electron-withdrawing bromo group at the C2 position can influence the electronic properties of the indole ring, potentially affecting the regioselectivity and stereoselectivity of these cycloaddition reactions.

One of the most powerful methods for the construction of spirooxindoles involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin derivative and an amino acid, with a dipolarophile. acs.org While 2-Bromo-5-methyl-1H-indole-3-carbaldehyde is not an isatin, its aldehyde group can be a synthetic handle to access intermediates that can participate in similar cycloaddition cascades. For example, the aldehyde could be a precursor to a 3-vinylindole derivative, which can then act as a dipolarophile in reactions with azomethine ylides generated from other sources, leading to the formation of spiro-pyrrolidinyl-oxindoles.

The synthesis of diverse spirooxindoles and other polycyclic indole-based structures is an active area of research due to their significant biological activities. nih.govresearchgate.net The general strategies often involve multicomponent reactions that allow for the rapid assembly of molecular complexity from simple starting materials. beilstein-journals.org 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, with its distinct functional groups, is a prime candidate for utilization in such multicomponent strategies to generate novel polycyclic and spirocyclic scaffolds.

Table 1: Potential Cycloaddition Reactions for the Synthesis of Polycyclic and Spirocyclic Architectures

| Reaction Type | Reactant 1 | Reactant 2 | Potential Product |

| [3+2] Cycloaddition | Azomethine ylide (from isatin and amino acid) | (E)-3-(2-nitrovinyl)-2-bromo-5-methyl-1H-indole (derived from the title compound) | Spiro[indole-3,3'-pyrrolidine] |

| Hetero-Diels-Alder | 2-Bromo-5-methyl-1H-indole-3-carbaldehyde (as diene) | Alkene/Alkyne | Fused polycyclic indole |

| [3+2] Cycloaddition | Nitrone | 3-Vinyl-2-bromo-5-methyl-1H-indole (derived from the title compound) | Spiro[indole-3,5'-isoxazolidine] |

Exploration in Materials Science Precursors

The unique electronic and structural characteristics of the indole ring have led to its exploration as a building block for advanced organic materials. The ability of indole derivatives to undergo polymerization and to form extended π-conjugated systems makes them attractive for applications in electronics, optoelectronics, and sensor technology.

Precursors for Novel Polymeric Structures and Advanced Organic Materials

The electropolymerization of indole and its derivatives has been shown to produce conducting polymers with interesting electrochemical and optical properties. ibm.comnih.gov The polymerization typically occurs through the coupling of radical cations generated at the electrode surface. The positions of coupling on the indole ring can be influenced by the presence and nature of substituents.

For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the presence of substituents at the C2, C3, and C5 positions would significantly influence the electropolymerization process. The bromo and aldehyde groups are electron-withdrawing, which can affect the oxidation potential of the monomer and the stability of the resulting radical cation. ibm.comacs.org The methyl group at the C5 position is electron-donating. This combination of substituents could lead to a polymer with a unique electronic structure and potentially enhanced properties compared to polyindole.

The polymerization of indole typically proceeds through linkages at the C2 and C5 or C3 and C6 positions. ibm.com In the case of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the C2 and C3 positions are blocked by the bromo and carbaldehyde groups, respectively. This would likely direct the polymerization to occur through other positions on the indole nucleus, such as the C4, C6, and C7 positions of the benzene (B151609) ring and potentially the N1 position, leading to a polymer with a different connectivity and morphology than unsubstituted polyindole. The resulting polymer could exhibit altered conductivity, thermal stability, and photoluminescent properties. rsc.orgresearchgate.net

Furthermore, the aldehyde functionality offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the properties of the polymer for specific applications. The synthesis of indole-based functional polymers with well-defined structures is a growing field of interest. rsc.org The unique substitution pattern of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde makes it a promising candidate for the development of novel polymeric materials with tailored electronic and optical properties for use in advanced applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Table 2: Predicted Influence of Substituents on Electropolymerization

| Substituent | Position | Electronic Effect | Potential Influence on Polymerization |

| Bromo | C2 | Electron-withdrawing | Increases oxidation potential; blocks C2 coupling |

| Carbaldehyde | C3 | Electron-withdrawing | Increases oxidation potential; blocks C3 coupling; allows for post-polymerization modification |

| Methyl | C5 | Electron-donating | Decreases oxidation potential; influences radical cation stability |

Spectroscopic Characterization Methodologies for 2 Bromo 5 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The key signals expected for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde are:

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.9–10.1 ppm, due to the strong deshielding effect of the carbonyl group.

Indole (B1671886) N-H Proton: A broad singlet, often observed between δ 8.0 and 9.0 ppm. Its chemical shift can be highly variable depending on solvent and concentration.

Aromatic Protons (H4, H6, H7): The protons on the benzene (B151609) ring would exhibit characteristic shifts and coupling patterns. H4 would likely appear as a singlet or narrow doublet. H7 would be a doublet, and H6 a doublet of doublets, coupled to H7.

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.4 ppm, corresponding to the three equivalent protons of the methyl group at the C5 position.

The substitution of bromine at the C2 position means there is no H2 proton, which in a standard indole-3-carbaldehyde would appear as a downfield singlet.

Interactive Data Table: ¹H NMR Data for the Analog 1H-Indole-3-carbaldehyde rsc.org

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| -CHO | 10.08 | Singlet |

| N-H | 8.79 | Singlet (broad) |

| H-2 | 7.86 | Singlet |

| H-4 | 8.35 | Multiplet |

| H-5, H-6 | 7.35 | Multiplet |

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the spectrum would be interpreted based on data from related structures like 1H-Indole-3-carbaldehyde rsc.orgchemicalbook.com and 5-Bromo-3-methyl-1H-indole. rsc.org

Expected characteristic signals include:

Aldehyde Carbonyl (C=O): A signal in the highly deshielded region of δ 184–186 ppm.

Indole Carbons: The C2 carbon, bonded to bromine, would be significantly deshielded. The other aromatic and pyrrole (B145914) ring carbons would appear between δ 110 and 140 ppm.

Methyl Carbon (-CH₃): An upfield signal around δ 21–22 ppm.

Interactive Data Table: ¹³C NMR Data for the Analog 1H-Indole-3-carbaldehyde rsc.org

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C=O | 185.34 |

| C-2 | 135.75 |

| C-3 | 118.38 |

| C-3a | 124.39 |

| C-4 | 120.55 |

| C-5 | 123.04 |

| C-6 | 121.88 |

| C-7 | 111.70 |

When 1D NMR spectra are complex, two-dimensional (2D) techniques are employed to establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target compound, it would show a correlation between H6 and H7 on the benzene ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to unambiguously assign each protonated carbon by linking the ¹H signals (e.g., H4, H6, H7, -CH₃) to their corresponding ¹³C signals (C4, C6, C7, -CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is invaluable for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton (-CHO) would show a correlation to the C3 carbon, and the H4 proton would correlate to C3, C5, and C7a, helping to piece together the entire molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of molecular bonds. It is an effective method for identifying the presence of specific functional groups. rsc.org The IR spectrum of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde would be expected to show several characteristic absorption bands. Analysis of related compounds like Indole-3-carboxaldehyde provides a reference for these assignments. chemicalbook.comspectrabase.com

Interactive Data Table: Expected IR Absorption Bands for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~ 3300 | N-H Stretch | Indole N-H |

| ~ 3100-3000 | C-H Stretch | Aromatic C-H |

| ~ 2950-2850 | C-H Stretch | Methyl C-H & Aldehyde C-H |

| ~ 1670 | C=O Stretch | Aldehyde Carbonyl |

| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. It is used to determine the exact molecular weight, confirm the molecular formula, and gain structural insights from fragmentation patterns.

For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde (C₁₀H₈BrNO), the key findings from MS would be:

Molecular Ion Peak (M⁺): The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, would lead to two molecular ion peaks of nearly equal intensity at m/z 237 and 239. This isotopic signature is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Pattern: Electron impact ionization would cause the molecule to fragment in predictable ways. Studies on indole derivatives show characteristic fragmentation pathways. scirp.orgresearchgate.net Common fragmentation would likely include:

Loss of a hydrogen radical: [M-H]⁺

Loss of the aldehyde group: [M-CHO]⁺ (m/z 208/210)

Loss of a bromine radical: [M-Br]⁺ (m/z 158)

Loss of hydrogen cyanide (HCN) from the indole ring structure, a classic fragmentation for this class of compounds. scirp.org

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a map of electron density can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions.

While crystal structure data for the title compound is not available, analysis of the highly related analog, 5-Methyl-1H-indole-3-carbaldehyde, provides significant insight into the expected solid-state structure. nih.govnih.govum.edu.my The molecule is nearly planar, and its crystal packing is dominated by hydrogen bonding between the indole N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, forming chains. nih.gov

Interactive Data Table: Crystallographic Data for the Analog 5-Methyl-1H-indole-3-carbaldehyde nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₉NO |

| Molecular Weight | 159.18 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.9456 (19) |

| b (Å) | 5.7029 (6) |

| c (Å) | 8.6333 (9) |

| Volume (ų) | 834.31 (15) |

| Z | 4 |

This technique would confirm the substitution pattern of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde and reveal how the bromine atom and methyl group influence the planarity and crystal packing of the molecule.

Computational and Theoretical Studies on 2 Bromo 5 Methyl 1h Indole 3 Carbaldehyde

Quantum Chemical Investigations (DFT, Ab Initio)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecular systems. These methods offer a balance between accuracy and computational cost, making them ideal for studying medium-sized organic molecules like 2-Bromo-5-methyl-1H-indole-3-carbaldehyde.

Electronic Structure Analysis (HOMO-LUMO Energies)

The electronic structure of a molecule is pivotal in determining its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity.

The HOMO-LUMO gap provides insights into the molecule's kinetic stability; a smaller gap suggests higher reactivity. In a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to determine the HOMO-LUMO gap, which is crucial for understanding its electronic transitions and reactivity. rsc.org Similar calculations for 2-Bromo-5-methyl-1H-indole-3-carbaldehyde would be invaluable.

Table 1: Illustrative DFT-Calculated Electronic Properties of an Indole (B1671886) Derivative

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 3.7 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic aldehydes and indole derivatives.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials.

For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, the MESP map would likely show the most negative potential (typically colored red or orange) concentrated around the oxygen atom of the carbaldehyde group, due to its high electronegativity and lone pairs of electrons. This region would be the primary site for electrophilic attack. The area around the indole nitrogen's hydrogen atom would also exhibit a positive potential (blue), indicating its susceptibility to deprotonation. The bromine atom would introduce a region of slight negative potential, while the aromatic rings would show a distribution of charge influenced by the substituents. Such MESP analysis has been effectively used to understand the reactivity of similar molecules like 5-Bromo-2-Hydroxybenzaldehyde. rsc.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and reaction pathways. For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, several reactions are of interest.

One key reaction is the nucleophilic addition to the carbaldehyde group. researchgate.net Computational studies can model the approach of a nucleophile to the carbonyl carbon, calculating the energy profile of the reaction. This would involve locating the transition state structure and determining the activation barrier, which provides information about the reaction rate. Such studies have been performed for other indole-3-carbaldehydes, revealing details of their reactivity. researchgate.netekb.eg

Furthermore, the indole ring itself can participate in various reactions, such as electrophilic substitution. The presence of the bromo, methyl, and formyl groups will direct incoming electrophiles to specific positions on the ring. Computational modeling can help predict the most likely site of substitution by calculating the energies of the intermediate sigma complexes for attack at each possible position.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is crucial for its biological activity and chemical reactivity. For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, conformational analysis would primarily focus on the orientation of the carbaldehyde group relative to the indole ring. Rotation around the C3-C(aldehyde) bond can lead to different conformers.

DFT calculations can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the aldehyde group. This would allow for the identification of the most stable conformer(s) and any rotational energy barriers. It is generally expected that the planar conformers, where the aldehyde group is coplanar with the indole ring, would be the most stable due to conjugation effects. There could be syn and anti conformers with respect to the N-H bond of the pyrrole (B145914) ring. Similar DFT-based conformational analyses have been applied to various complex organic molecules to understand their preferred shapes. researchgate.net

Prediction of Reactivity and Regioselectivity

Computational chemistry offers several methods to predict the reactivity and regioselectivity of molecules. For 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, predicting the sites of electrophilic and nucleophilic attack is of great interest.

As discussed with MESP maps, the aldehyde carbon is the most likely site for nucleophilic attack. For electrophilic aromatic substitution, the situation is more complex due to the competing directing effects of the substituents. The methyl group at C5 is an activating group, directing electrophiles to the ortho and para positions (C4 and C6), while the bromo group at C2 and the formyl group at C3 are deactivating. Computational methods can provide a more quantitative prediction.

One approach is to analyze the distribution of the HOMO, as the region with the highest HOMO density is often the site of electrophilic attack. nih.gov Another method involves calculating the energies of the intermediates formed upon electrophilic attack at each possible position on the aromatic ring. The position leading to the most stable intermediate is predicted to be the most reactive site. Advanced machine learning models, such as RegioML, which use quantum chemical descriptors, have also been developed to predict the regioselectivity of electrophilic aromatic substitutions with high accuracy. rsc.orgchemrxiv.org

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can be correlated with experimental data to confirm the molecular structure and aid in spectral assignment.

DFT calculations can be used to compute the vibrational frequencies of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde. nih.gov The calculated frequencies are often systematically scaled to improve agreement with experimental data. This allows for the assignment of specific vibrational modes to the observed peaks in the experimental IR and Raman spectra. For example, the characteristic C=O stretching frequency of the aldehyde group and the N-H stretching frequency of the indole ring can be precisely identified.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov Comparing the calculated chemical shifts with experimental values is a powerful way to validate the computed structure and understand the electronic environment of each atom. For instance, the chemical shift of the aldehydic proton and the carbons attached to the electron-withdrawing bromine and formyl groups would be of particular interest.

Future Research Directions and Emerging Methodologies

Sustainable Synthetic Approaches

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research on 2-Bromo-5-methyl-1H-indole-3-carbaldehyde will likely prioritize the development of more environmentally benign synthetic routes, focusing on reducing waste, avoiding hazardous materials, and minimizing energy consumption.

A significant trend in indole (B1671886) synthesis and functionalization is the move away from expensive and often toxic transition-metal catalysts. nih.govacs.org Research in this area aims to develop reactions that can proceed without a metal catalyst or, in some cases, any catalyst at all. For instance, metal-free C-H functionalization, such as amination or borylation, has been demonstrated for the indole core using reagents like 2,2-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant. nih.govacs.org Another approach involves the direct alkylation of indoles with alcohols using a strong base like potassium hydroxide (B78521) under solvent-free conditions, functioning as a hydrogen autotransfer reaction. researchgate.net

Future investigations could adapt these metal-free C-H activation strategies to selectively functionalize the available positions on the 2-Bromo-5-methyl-1H-indole-3-carbaldehyde ring, offering a more sustainable alternative to traditional cross-coupling methods. acs.orgnih.gov Similarly, catalyst-free, multicomponent reactions, often performed in water, represent a promising avenue for constructing complex pyrrole-functionalized indoles from simple precursors. dergipark.org.tr

Solvent choice is a cornerstone of green chemistry. Traditional syntheses often rely on volatile and hazardous chlorinated or dipolar aprotic solvents. nih.gov Future methodologies will focus on utilizing greener alternatives.

| Green Solvent Type | Description and Potential Application | Reference |

|---|---|---|

| Water | The ultimate green solvent. It is non-toxic, non-flammable, and abundant. Future research could explore aqueous conditions for the derivatization of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, potentially using surfactants to overcome solubility issues. | dergipark.org.tr |

| Ionic Liquids (ILs) | Salts with low melting points that are non-volatile and have high thermal stability. They can act as both solvent and catalyst. Their tunable properties could be exploited to control the regioselectivity of reactions involving the indole core. | nih.gov |

| Deep Eutectic Solvents (DES) | Mixtures of hydrogen bond donors and acceptors with a melting point lower than the individual components. They are often biodegradable, low-cost, and easy to prepare. DES could serve as a green reaction medium for the synthesis or functionalization of the title compound. | rsc.org |

| Bio-based Solvents | Solvents derived from renewable resources like biomass (e.g., Cyrene, 2-methyltetrahydrofuran). These solvents are becoming increasingly viable replacements for conventional petrochemical-based solvents. | rsc.org |

The adoption of solvent-free, or "neat," reaction conditions is another key strategy. mdpi.com Heating reactants together without any solvent can lead to shorter reaction times, simpler workups, and a dramatic reduction in waste. researchgate.net Investigating the reactivity of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde under such conditions could lead to highly efficient and sustainable synthetic protocols. mdpi.com

Photocatalysis and electrocatalysis harness light and electrical energy, respectively, to drive chemical reactions under mild conditions, often at room temperature. rsc.org These methods offer unique reactivity pathways, primarily through single-electron transfer (SET) mechanisms, that are often complementary to traditional thermal methods. researchgate.net

Photocatalysis : Visible-light photocatalysis can be used for various indole functionalizations, including C-H activation, cycloadditions, and formylation. researchgate.netnih.gov For example, the dearomative [2+2] cycloaddition of indole derivatives has been achieved using visible light, providing access to complex polycyclic structures. acs.org Future work could explore photocatalytic strategies to engage the bromo- or aldehyde- functionalities of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde in novel bond-forming reactions. Heterogeneous photocatalysts, such as platinum-modified titanium dioxide, offer the added benefit of easy separation and recyclability. nih.gov

Electrocatalysis : Electrochemistry provides a reagent-free method for oxidation and reduction, avoiding the use of stoichiometric chemical oxidants or reductants. nih.gov The development of scalable electrochemical flow reactors makes this technology increasingly attractive for industrial applications. nih.govtechnologynetworks.com Applying electrocatalytic methods to 2-Bromo-5-methyl-1H-indole-3-carbaldehyde could enable selective oxidations or reductions, or facilitate cross-coupling reactions in a more sustainable manner.

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. youtube.com These benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety when handling hazardous intermediates, and straightforward scalability. technologynetworks.comyoutube.com

Given that many indole syntheses involve highly reactive intermediates or exothermic steps, flow chemistry is an ideal platform for their production. technologynetworks.com Future research could focus on developing a continuous flow process for the synthesis of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde itself, or for its subsequent high-throughput derivatization. The modular nature of flow reactors allows for multi-step sequences to be performed in a single, uninterrupted process, which could be used to rapidly generate a library of derivatives from the parent compound for screening purposes. nih.gov

Chemo- and Regioselective Control in Complex Indole Functionalization

The 2-Bromo-5-methyl-1H-indole-3-carbaldehyde molecule possesses multiple reactive sites: the N-H proton, the C2-bromo substituent (a handle for cross-coupling), the C3-aldehyde (for condensation and nucleophilic addition), and the C4, C6, and C7 C-H bonds on the benzene (B151609) ring. A major challenge and area for future research is the development of methods to selectively functionalize one site in the presence of others. nih.govnih.gov

| Control Strategy | Description | Potential Application to the Target Compound |

|---|---|---|

| Directing Groups | A functional group is used to direct a catalyst to a specific C-H bond. The formyl group at C3 can direct arylation to the C4 position. nih.gov Removable or transient directing groups could be explored to access other positions. | Achieve selective C4 or C7 functionalization while the C2 and C3 positions are occupied. |

| Ligand-Controlled Regioselectivity | In transition-metal catalysis, the choice of ligand can switch the regioselectivity of a reaction. For example, different ligands can direct the alkenylation of indoles to either the C2 or C3 position. nih.govrsc.org | Develop orthogonal functionalization strategies, for instance, by modifying a C-H bond without reacting with the C-Br bond. |

| Catalyst-Controlled Selectivity | The choice of catalyst (e.g., Pd vs. Cu) can determine the outcome of a reaction, enabling selective functionalization at different positions. nih.gov | Selectively perform a cross-coupling reaction at the C2-Br position versus a C-H activation at another site. |

| Protecting Group Strategy | Protecting the indole nitrogen with specific groups can alter the electronic properties and steric environment of the ring, thereby influencing the site of subsequent reactions. acs.org | Modulate the reactivity of the benzene ring C-H bonds for selective functionalization. |

Future work will likely involve a combination of these strategies to achieve "orthogonal functionalization," where each reactive site can be addressed independently. This would allow for the programmed, step-by-step construction of highly complex molecules from the relatively simple 2-Bromo-5-methyl-1H-indole-3-carbaldehyde starting material.

Development of Novel Derivatization Pathways and Building Blocks

The true value of a chemical compound like 2-Bromo-5-methyl-1H-indole-3-carbaldehyde lies in its potential as a precursor to other molecules. researchgate.netnih.gov Future research will undoubtedly focus on leveraging its existing functional groups to forge new derivatization pathways.

The C3-aldehyde is a versatile handle for creating a wide array of derivatives. derpharmachemica.com It can participate in condensations with active methylene (B1212753) compounds, amines, and hydrazides to form complex Schiff bases or heterocyclic systems. dergipark.org.trcsic.es The C2-bromo group is a classic precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkynyl, and amino substituents.

An emerging area is the development of domino or tandem reactions, where a single synthetic operation creates multiple chemical bonds. dergipark.org.tr A future goal would be to design a reaction that, for example, involves a cross-coupling at the C2-position followed by an intramolecular cyclization involving the C3-aldehyde, leading to complex, fused polycyclic indole structures in a single step. Such pathways would maximize synthetic efficiency and provide rapid access to novel chemical space. The development of these new pathways will solidify the role of 2-Bromo-5-methyl-1H-indole-3-carbaldehyde as a powerful and versatile building block in medicinal and materials chemistry. nih.gov

Advanced Strategies for Selective Bromination and Formylation

The synthesis of specifically substituted indole carbaldehydes, such as 2-Bromo-5-methyl-1H-indole-3-carbaldehyde, presents a significant challenge in synthetic organic chemistry. The inherent reactivity of the indole nucleus, particularly the electron-rich pyrrole (B145914) ring, often leads to a lack of regioselectivity in electrophilic substitution reactions. researchgate.net Consequently, the development of advanced and highly selective methods for bromination and formylation is crucial for the efficient construction of such precisely functionalized indole derivatives. These strategies often rely on a deep understanding of the electronic and steric properties of the indole ring, the judicious use of directing groups, and the application of modern catalytic systems.

Advanced Strategies for Selective Bromination

Achieving selective bromination of the indole core, especially in the presence of other reactive sites, requires careful control of reaction conditions and the choice of brominating agent. The inherent nucleophilicity of the C3 position makes it the most common site of electrophilic attack. Therefore, to achieve bromination at the C2 position, as in the target molecule, or on the benzene ring, strategic modifications are necessary.

One of the primary strategies involves the use of protecting groups on the indole nitrogen. These groups can modulate the electronic properties of the indole ring and provide steric hindrance to direct the incoming electrophile. For instance, the regiospecificity of bromination of 3-methylindoles can be controlled by varying the N(1) protecting group. acs.org

Furthermore, the choice of brominating agent and reaction conditions plays a pivotal role. While molecular bromine can be aggressive and lead to over-bromination or polymerization, milder reagents like N-bromosuccinimide (NBS) offer better control. acs.org The reaction pathway can also be influenced by whether the conditions favor a free radical or an electrophilic mechanism. For example, free-radical bromination of 3-methylindoles tends to occur on the C3-alkyl group, whereas electrophilic conditions favor substitution on the indole nucleus. acs.org

To direct bromination to the less reactive benzene portion of the indole, electron-withdrawing groups are often installed at the C3 position. For example, the treatment of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid results in regioselective dibromination at the C5 and C6 positions. rsc.orgbirmingham.ac.uk This demonstrates that deactivating the pyrrole ring electronically can shift the reactivity towards the carbocyclic ring. Theoretical analyses of electrophilic aromatic bromination can also aid in predicting regioselectivity. mdpi.com

Table 1: Comparison of Selective Bromination Methods for Indoles

| Method | Reagent/Catalyst | Position of Bromination | Key Features |

|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C2, C5, or C6 | Regioselectivity is dependent on the N-protecting group and other substituents. acs.org |

| Directed Bromination | Bromine in Acetic Acid | C5 and C6 | Requires an electron-withdrawing group at C3 to deactivate the pyrrole ring. rsc.orgbirmingham.ac.uk |

| Free Radical Bromination | N-Bromosuccinimide (NBS) with a radical initiator | C3-alkyl substituent | Selective for the alkyl side chain rather than the heterocyclic ring. acs.org |

Advanced Strategies for Selective Formylation

The formylation of indoles is a fundamental transformation, with the Vilsmeier-Haack reaction being the most classical and widely used method for introducing a formyl group at the C3 position. rsc.orgorgsyn.orgorganic-chemistry.orgwikipedia.org This reaction typically employs phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. wikipedia.org The high electron density at the C3 position of the indole ring makes this an efficient and highly regioselective process. acs.orgorganic-chemistry.org

However, the stoichiometric use of POCl₃ raises environmental concerns. Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction. For instance, a catalytic cycle involving P(III)/P(V)=O has been developed, offering a more sustainable route to indol-3-carboxaldehydes. nih.gov